

# Application Notes and Protocols for "Bronze Red" Pigment Dispersion in Paints

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## Compound of Interest

Compound Name: *Bronze Red*

Cat. No.: *B1450741*

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These application notes provide detailed techniques and protocols for the effective dispersion of "**Bronze Red**" pigments, specifically Pigment Red 21 (PR21) and Pigment Red 53:1 (PR53:1), in paint formulations. Achieving a stable and uniform dispersion is critical for unlocking the full coloristic potential and ensuring the final performance of the coating.

## Pigment Characterization: "Bronze Red"

"**Bronze Red**" in the context of paints typically refers to specific organic pigments, most commonly C.I. Pigment Red 21 and C.I. Pigment Red 53:1. These are monoazo pigments known for their bright, yellowish to bluish-red shades and strong hiding power.<sup>[1]</sup> Understanding their fundamental properties is the first step in developing an effective dispersion strategy.

Table 1: Key Properties of "**Bronze Red**" Pigments

Property	Pigment Red 21 (PR21)	Pigment Red 53:1 (PR53:1)	Source(s)
C.I. Name	Pigment Red 21	Pigment Red 53:1	<a href="#">[2]</a> <a href="#">[3]</a>
C.I. Number	12300	15585:1	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	6410-26-0	5160-02-1	<a href="#">[2]</a> <a href="#">[3]</a>
Chemical Class	Monoazo	Monoazo Lake (Barium or Calcium Salt)	<a href="#">[2]</a> <a href="#">[3]</a>
Shade	Yellowish Red	Yellowish to Bluish Red	<a href="#">[2]</a> <a href="#">[3]</a>
Oil Absorption (g/100g )	35-55	~45	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Heat Resistance (°C)	160-200	180-200	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Light Fastness (1-8 Scale)	5-6	3-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Density (g/cm <sup>3</sup> )	~1.32 - 1.60	~1.5 - 1.7	<a href="#">[2]</a> <a href="#">[3]</a>
Specific Surface Area (m <sup>2</sup> /g)	~28-44	Not Specified	<a href="#">[2]</a>

## Dispersion Techniques and Protocols

The primary goal of dispersion is to break down pigment agglomerates and aggregates into finer, primary particles and to stabilize them within the paint vehicle. The two most common mechanical dispersion methods in the paint industry are high-speed dispersion and bead milling.

### High-Speed Dispersion (HSD)

High-speed dispersion is typically used for pigments that are relatively easy to disperse and for the pre-dispersion stage before bead milling. The process relies on the high shear forces generated by a rotating blade to separate pigment particles.

## Experimental Protocol: High-Speed Dispersion of "**Bronze Red**" Pigment

- Preparation of the Mill Base:
  - In a suitable vessel, combine the liquid components of the paint formulation (e.g., resin, solvent, and additives).
  - Begin agitation at a low speed.
  - Gradually add the "**Bronze Red**" pigment powder to the liquid. A typical starting formulation for a pigment concentrate could be:
    - "**Bronze Red**" Pigment: 20-40%
    - Dispersing Agent: 1-5% (on pigment weight)
    - Resin/Vehicle: 50-75%
    - Solvent (if applicable): 5-15%
- Dispersion Process:
  - Increase the speed of the high-speed disperser to create a vortex (a "doughnut" effect). The blade tip speed should be in the range of 18-25 m/s.
  - Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base to avoid overheating, which can affect the resin and additives.
  - Periodically take samples to check the fineness of grind using a Hegman gauge.
- Let-Down:
  - Once the desired fineness of grind is achieved, reduce the agitator speed and add the remaining components of the paint formulation (the "let-down" phase), including the rest of the resin, solvents, and any other additives.
  - Mix at a lower speed until the batch is uniform.

Table 2: Example Parameters for High-Speed Dispersion of a Red Organic Pigment

Parameter	Value
Pigment Concentration	30%
Dispersant Level (on pigment)	2.5%
Blade Tip Speed	20 m/s
Dispersion Time	25 min
Target Hegman Value	6.5-7.0

Note: This table provides a representative example. Optimal parameters will vary depending on the specific formulation and equipment.

## Bead Milling

Bead milling is a more intensive dispersion method used for pigments that are difficult to disperse, such as many organic pigments, or when a very fine particle size is required. The dispersion is achieved through the impact and shear forces generated by the collision of small grinding media (beads).

### Experimental Protocol: Bead Milling of "**Bronze Red**" Pigment Dispersion

- Pre-dispersion:
  - Prepare a pre-mix using a high-speed disperser as described in the HSD protocol to wet the pigment and break down large agglomerates.
- Milling:
  - Charge the bead mill with the appropriate grinding media (e.g., zirconium oxide or glass beads). The bead size typically ranges from 0.8 to 1.5 mm in diameter.
  - The mill should be loaded with beads to approximately 70-80% of its volume.

- Pump the pre-dispersed mill base through the bead mill. The flow rate and rotor speed will determine the residence time and the amount of energy input.
  - Monitor the temperature of the mill base and use cooling jackets as necessary.
  - Collect samples at different time intervals or after a set number of passes and evaluate the dispersion quality.
- Let-Down:
    - Once the desired particle size and color strength are achieved, proceed with the let-down phase as described in the HSD protocol.

Table 3: Example Parameters for Bead Milling of a Red Organic Pigment

Parameter	Value
Grinding Media	Zirconium Oxide Beads
Bead Size	1.0 - 1.2 mm
Bead Loading	75% of mill volume
Rotor Tip Speed	10 - 15 m/s
Number of Passes	2-4
Target Particle Size (d50)	< 1 $\mu$ m

Note: This table provides a representative example. Optimal parameters will vary depending on the specific formulation and equipment.

## Evaluation of Dispersion Quality

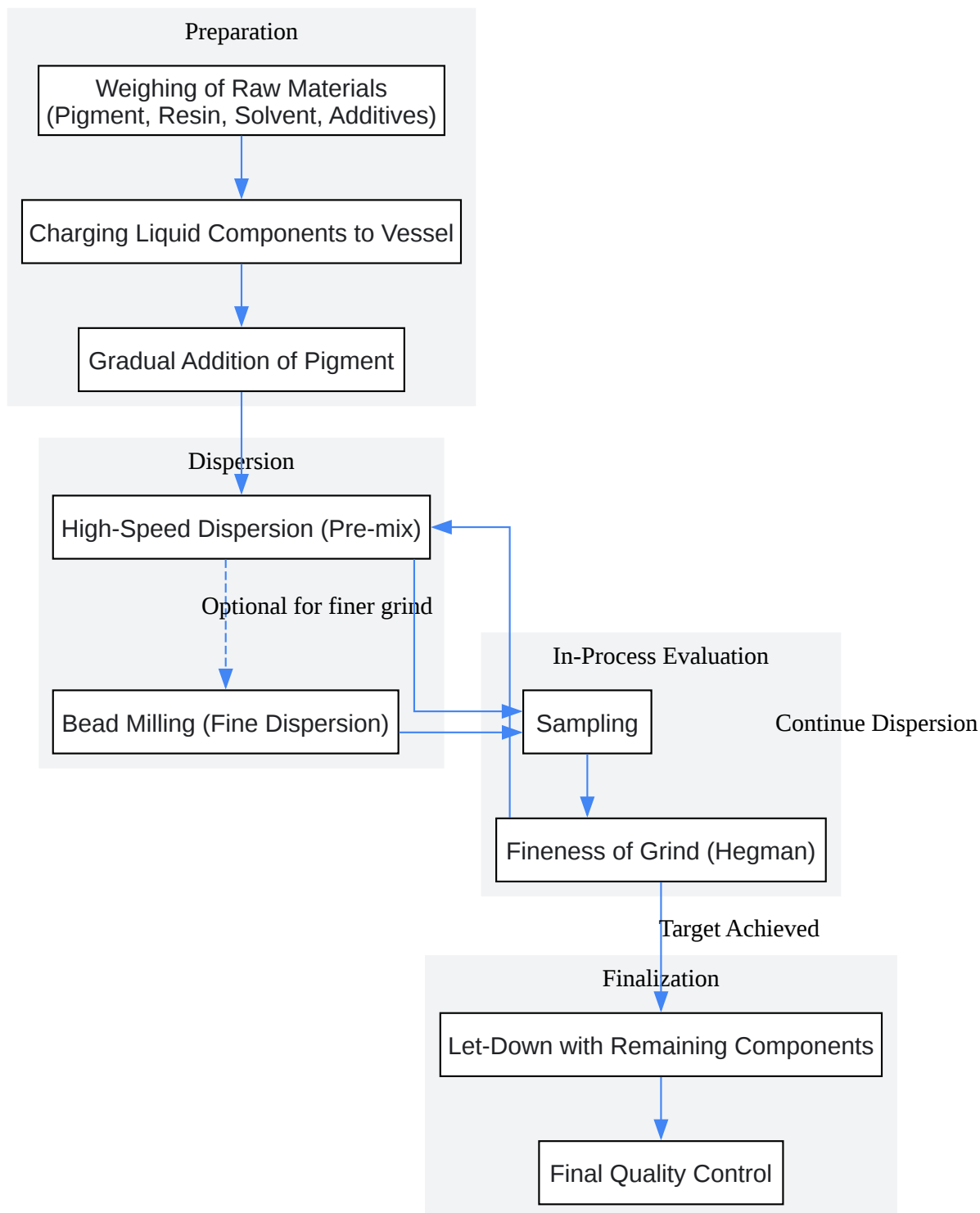
Quantitative assessment of dispersion quality is crucial for process optimization and quality control.

Table 4: Methods for Evaluating Pigment Dispersion Quality

Evaluation Method	Principle	Typical Metrics
Fineness of Grind (Hegman Gauge)	A calibrated scraper is used to draw down the paint over a channel of increasing depth. The point at which a significant number of scratches or specks appear indicates the size of the largest particles.	Hegman scale (0-8) or micron scale.
Gloss Measurement	A glossmeter measures the specular reflection of light from the surface of a dried paint film. A finer dispersion results in a smoother surface and higher gloss.	Gloss Units (GU) at specified angles (e.g., 20°, 60°, 85°).
Color Strength (Tint Strength)	The dispersed pigment is mixed with a standard white paint at a specific ratio. The color of the resulting tint is compared to a standard dispersion using a spectrophotometer.	% Color strength relative to a standard.
Particle Size Analysis	Laser diffraction or dynamic light scattering techniques are used to measure the particle size distribution of the pigment in the paint.	Mean particle size (d50), and distribution width.
Rheology	The flow behavior of the paint is measured. Poorly dispersed or flocculated systems can exhibit undesirable rheological properties.	Viscosity at different shear rates.

## Visualization of Workflows and Relationships

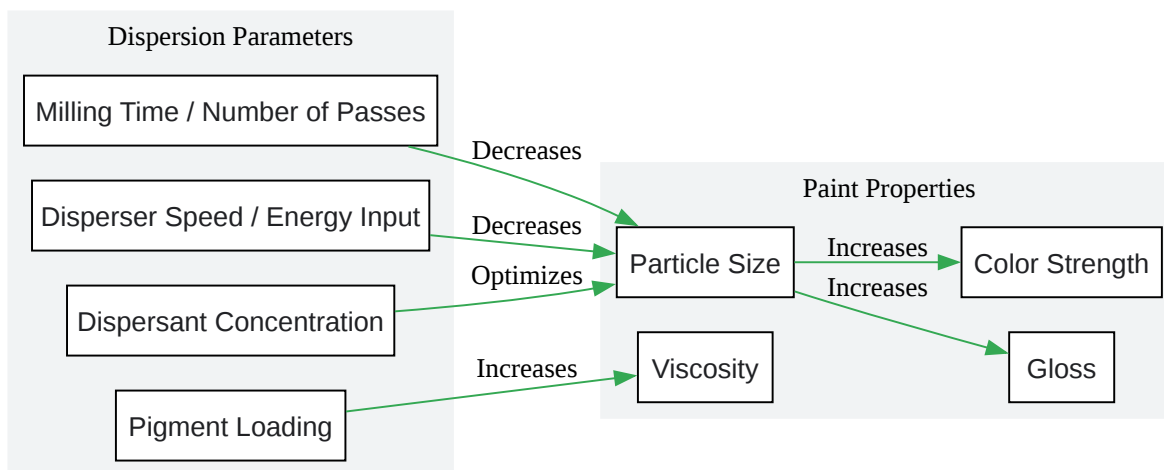
## Experimental Workflow for Pigment Dispersion



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Caption: A typical workflow for the dispersion of "**Bronze Red**" pigment in a paint formulation.

## Relationship between Dispersion Parameters and Paint Properties



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